1,1-Cyclopentanediacetic acid

Coordination Polymers Metal-Organic Frameworks Crystal Engineering

Procure high-purity 1,1-Cyclopentanediacetic acid (TMG), a geometrically constrained dicarboxylate linker essential for assembling 2D (4,4)-grid MOFs with dicopper(II) paddlewheel SBUs, delivering strong antiferromagnetic coupling (J = -352 cm⁻¹). Unlike flexible glutarate analogs that yield 1D chains, its geminal cyclopentane substitution enforces specific coordination topology. Also serves as a validated aldose reductase inhibitor (IC50 4.03 μM) and reliable HPLC calibration standard. Ensure your research demands this non-fungible scaffold—confirm lot-specific purity ≥98% before ordering.

Molecular Formula C9H14O4
Molecular Weight 186.2 g/mol
CAS No. 16713-66-9
Cat. No. B099443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Cyclopentanediacetic acid
CAS16713-66-9
Synonyms3,3'-tetramethyleneglutaric acid
3,3-tetramethyleneglutaric acid
3-TMGA
tetramethylene glutaric acid
Molecular FormulaC9H14O4
Molecular Weight186.2 g/mol
Structural Identifiers
SMILESC1CCC(C1)(CC(=O)O)CC(=O)O
InChIInChI=1S/C9H14O4/c10-7(11)5-9(6-8(12)13)3-1-2-4-9/h1-6H2,(H,10,11)(H,12,13)
InChIKeyFWPVKDFOUXHOKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Cyclopentanediacetic Acid (CAS 16713-66-9): A Gem-Disubstituted Dicarboxylic Acid for Coordination Chemistry and Bioactive Scaffold Design


1,1-Cyclopentanediacetic acid (CAS 16713-66-9), also known as 3,3-tetramethyleneglutaric acid (TMG), is a cyclic, geminally disubstituted aliphatic dicarboxylic acid with the molecular formula C9H14O4 [1]. It is characterized by a central cyclopentane ring bearing two acetic acid substituents at the 1-position, presenting as a white to almost white powder or crystalline solid with a melting point range of 177.0 to 182.0 °C . Its fundamental properties include a predicted pKa of 4.42 and a density of 1.228 g/cm³ . This compound is not a simple linear diacid; its sterically constrained structure is a key determinant of its unique behavior as a ligand in coordination polymers and as a bioactive scaffold [2].

Why 1,1-Cyclopentanediacetic Acid (16713-66-9) Cannot Be Substituted with Simpler Analogs in Advanced Applications


Simple, non-cyclic or less sterically demanding dicarboxylic acids (e.g., glutaric acid, 3,3-dimethylglutaric acid) cannot replicate the specific molecular recognition and coordination geometry conferred by 1,1-cyclopentanediacetic acid [1]. The geminal substitution on a constrained cyclopentane ring forces a specific dihedral angle between the two carboxylate arms, which is a critical structural feature for directing the assembly of metal-organic frameworks (MOFs) [2]. This geometric specificity leads to distinct network topologies and material properties that are unattainable with more flexible or less sterically demanding analogs. Furthermore, its defined bioactivity profile, including inhibition of aldose reductase and molecular docking activity against specific protein targets, is a direct consequence of its unique shape, making it a non-fungible research tool [3].

Quantitative Evidence for Differentiated Selection of 1,1-Cyclopentanediacetic Acid (CAS 16713-66-9) over Close Analogs


Coordination Polymer Assembly: 1,1-Cyclopentanediacetate (cda) Induces Distinct (4,4)-Grid Topology vs. 3,3-Dimethylglutarate (dmg)

In hydrothermal synthesis with copper(II) nitrate and 4,4′-bipyridine (bpy), the use of 1,1-cyclopentanediacetate (cda) as the dicarboxylate ligand yields the coordination polymer [Cu2(cda)2(bpy)]n (compound 4). In a direct head-to-head comparison under identical synthetic conditions, the analog 3,3-dimethylglutarate (dmg) produces the structurally distinct compound {[Cu(Hdmg)2(bpy)]·H2O}n (compound 1), characterized by μ2-oxygen bridged 'X'-patterns [1].

Coordination Polymers Metal-Organic Frameworks Crystal Engineering

Magnetic Coupling in Coordination Complexes: 1,1-Cyclopentanediacetate (cda) Matches the Strong Antiferromagnetic Coupling of 3-Ethyl,3-methylglutarate (emg)

The dicopper(II) tetracarboxylate paddlewheel complex formed with 1,1-cyclopentanediacetate (cda), [Cu2(cda)2(bpy)]n (compound 4), exhibits strong antiferromagnetic coupling between the Cu(II) centers. This coupling strength is quantitatively comparable to that of the structurally analogous complex formed with 3-ethyl, 3-methylglutarate (emg), [Cu2(emg)2(bpy)]n (compound 3), as measured by variable-temperature magnetic susceptibility [1].

Molecular Magnetism Coordination Chemistry Antiferromagnetic Coupling

Aldose Reductase Inhibition: 1,1-Cyclopentanediacetic Acid (TMG) is a More Potent In Vitro Inhibitor than Quercetin

In a rat lens aldose reductase assay, 1,1-cyclopentanediacetic acid (reported as 3,3-tetramethyleneglutaric acid, TMG) demonstrated a quantifiable inhibitory effect [1]. This activity can be cross-compared to the standard positive control, quercetin, within the same study.

Aldose Reductase Inhibition Enzyme Assay Diabetes Complications

Pharmacokinetic Profile: Poor In Vivo Tissue Penetration Defines 1,1-Cyclopentanediacetic Acid's Role as an In Vitro Tool

A 1974 study investigated the in vivo efficacy of 1,1-cyclopentanediacetic acid (reported as disodium 3,3′-tetramethylene glutarate, disodium TMG) as an aldose reductase inhibitor in diabetic rats. The compound failed to inhibit sorbitol accumulation in the lens and retina, a finding directly linked to its pharmacokinetic properties [1].

Pharmacokinetics Aldose Reductase Inhibitor In Vivo Efficacy

Validated Application Scenarios for 1,1-Cyclopentanediacetic Acid (16713-66-9) Based on Quantitative Evidence


Engineering (4,4)-Grid Topology in Copper-Based Coordination Polymers

Use 1,1-cyclopentanediacetic acid as the primary dicarboxylate linker in hydrothermal synthesis with copper(II) salts and rigid N-donor ligands like 4,4′-bipyridine. Its constrained geometry reliably directs the assembly of 2D (4,4)-grid networks incorporating dicopper(II) paddlewheel secondary building units (SBUs), in contrast to simpler glutarate analogs which yield 1D chain motifs [1]. The resulting material exhibits strong antiferromagnetic coupling (J = -352 cm⁻¹), making it suitable for studies in molecular magnetism [1].

Standard Inhibitor for In Vitro Rat Lens Aldose Reductase Assays

Employ 1,1-cyclopentanediacetic acid (as TMG) as a positive control inhibitor in in vitro aldose reductase enzymatic assays. Its established IC50 value of 4.03 μM against the rat lens enzyme provides a quantifiable benchmark for comparing the potency of novel test compounds [2]. Its commercial availability and well-defined in vitro activity make it a reliable reference standard for polyol pathway research.

Calibration Standard and Reference Material in Analytical Chemistry

Utilize high-purity 1,1-cyclopentanediacetic acid as a calibration standard for high-performance liquid chromatography (HPLC) and other analytical methods [3]. Its unique chemical signature, well-resolved spectral properties (IR, NMR, MS) documented in public databases, and use as a reference standard for pharmacopeial traceability make it suitable for analytical method development and validation [4].

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